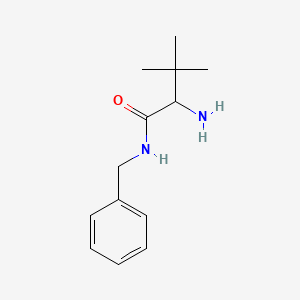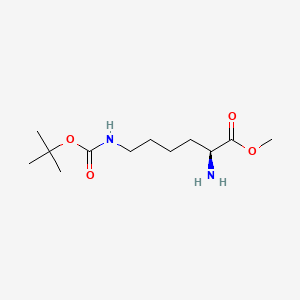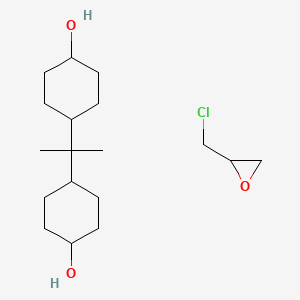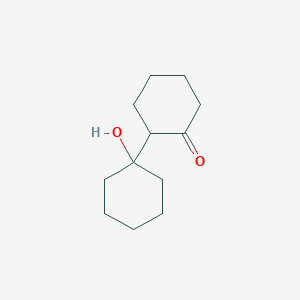
2-(1-Hydroxycyclohexyl)cyclohexan-1-one
説明
“2-(1-Hydroxycyclohexyl)cyclohexan-1-one”, also known as “1’-Hydroxy-1,1’-bi(cyclohexyl)-2-one”, is a chemical compound with the molecular formula C12H20O2 . It is a versatile intermediate used in the synthesis of a variety of chemical products .
Synthesis Analysis
Cyclohexenone, a related compound, is industrially prepared from phenol by Birch reduction . For the laboratory scale, it can be produced from resorcinol via 1,3-cyclohexanedione . Cyclohexenone can be obtained by Birch reduction of anisole followed by acid hydrolysis . It can also be obtained from cyclohexanone by α-bromination followed by treatment with base . Hydrolysis of 3-chloro cyclohexene followed by oxidation of the cyclohexenol is yet another route .
Molecular Structure Analysis
The molecular structure of “this compound” consists of two cyclohexane rings connected by a ketone functional group . The average mass of the molecule is 196.286 Da and the monoisotopic mass is 196.146332 Da .
Chemical Reactions Analysis
Cyclohexenone, a related compound, is a widely used building block in organic synthesis chemistry, as it offers many different ways to extend molecular frameworks . As an enone, cyclohexenone is easily adapted to Michael addition with nucleophiles (such as enolates or silyl enol ethers) or, it could be employed by a Diels-Alder reaction with electron-rich dienes . Furthermore, this compound reacts with organocopper compounds from 1,4-addition (Michael addition), or with Grignard reagents 1,2-addition, i.e., with attack of the nucleophile at the carbonyl carbon atom .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 178.2707 . The enthalpy of formation of the liquid state is -288.8 ± 1.8 kJ/mol and the enthalpy of combustion of the liquid state is -7005.87 ± 0.74 kJ/mol .
科学的研究の応用
Intramolecular Hydrogen Bonding
Research by Mōri and Tsuzuki (1966) on isomeric hydroxycyclohexyl-carbinols, which includes compounds structurally related to 2-(1-Hydroxycyclohexyl)cyclohexan-1-one, reveals insights into intramolecular hydrogen bonding. These findings are significant in understanding the chemical behavior of these compounds in various solvents and conditions (Mōri & Tsuzuki, 1966).
Crystal Structure and Synthesis
Kavitha et al. (2006) conducted a study on the synthesis and crystal structure of derivatives of this compound. This research is crucial for understanding the compound's molecular structure and its potential applications in material science and crystallography (Kavitha et al., 2006).
pH Dependent Structural Interconversion
The study by Pană et al. (2017) investigated the behavior of structurally similar compounds to this compound in different pH conditions. This research provides insights into how the compound might interact in various biological or chemical environments (Pană et al., 2017).
Kinetic Resolution and Chiral Recognition
Research by Shinisha and Sunoj (2009) on cyclohexane-1,2-diols, closely related to this compound, has implications for kinetic resolution and chiral recognition in synthetic chemistry. These insights are important for the development of stereo-selective synthesis processes (Shinisha & Sunoj, 2009).
Macrocyclic Ligands and Metal Ion Complexes
The work by Sousa et al. (1997) on macrocyclic ligands bearing 2-hydroxycyclohexyl groups, like this compound, discusses their complexes with metal ions. This is relevant for understanding the coordination chemistry and potential applications in catalysis (Sousa et al., 1997).
Intramolecular Cyclization in Organic Chemistry
Goddard et al. (1995) studied the intramolecular cyclization of compounds including this compound. This research is fundamental to organic synthesis and the development of novel organic compounds (Goddard et al., 1995).
Safety and Hazards
“2-(1-Hydroxycyclohexyl)cyclohexan-1-one” is a flammable liquid and vapor. It is toxic if swallowed, causes serious eye irritation, and is fatal in contact with skin or if inhaled . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and avoid contact with skin and eyes .
作用機序
Pharmacokinetics
Some basic physical and chemical properties of the compound are known . It has a molecular weight of 196.28600 , and a boiling point of 323.6 °C at 760 mmHg . These properties can influence the compound’s bioavailability, but more detailed studies are needed to fully understand its pharmacokinetics.
特性
IUPAC Name |
2-(1-hydroxycyclohexyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h10,14H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERVJOBGBMEFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2CCCCC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3068072.png)
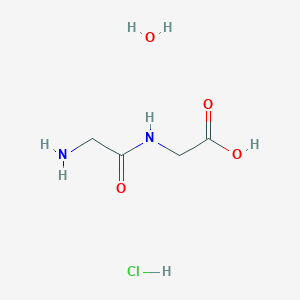
![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)
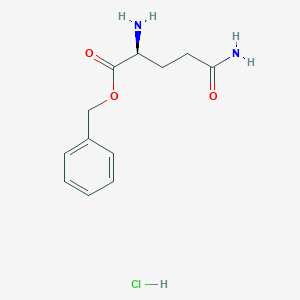
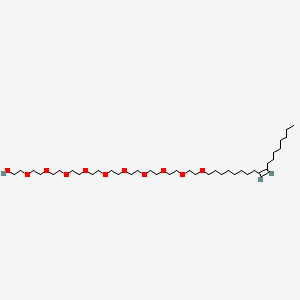

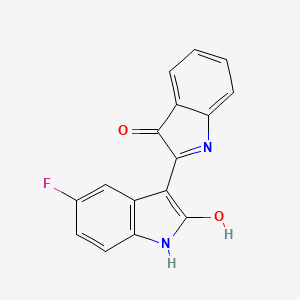
![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)

